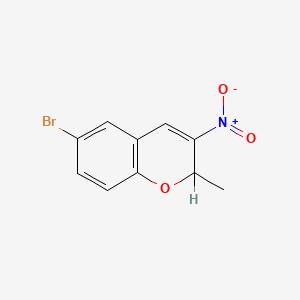
(4-Bromo-pyrimidin-2-yl)-acetic acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Bromo-pyrimidin-2-yl)-acetic acid methyl ester is a chemical compound with the molecular formula C7H7BrN2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a bromine atom at the 4-position and a methyl ester group at the acetic acid moiety makes this compound unique and useful in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-pyrimidin-2-yl)-acetic acid methyl ester typically involves the bromination of pyrimidine derivatives followed by esterification. One common method includes:
Bromination: Starting with pyrimidine, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Esterification: The brominated pyrimidine is then reacted with acetic acid and methanol in the presence of a strong acid catalyst such as sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
(4-Bromo-pyrimidin-2-yl)-acetic acid methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents like ethanol or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of various substituted pyrimidine derivatives.
Oxidation: Formation of oxidized pyrimidine compounds.
Reduction: Formation of reduced pyrimidine derivatives.
Hydrolysis: Formation of (4-Bromo-pyrimidin-2-yl)-acetic acid.
科学研究应用
(4-Bromo-pyrimidin-2-yl)-acetic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of (4-Bromo-pyrimidin-2-yl)-acetic acid methyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and ester group play crucial roles in its reactivity and interaction with molecular targets.
相似化合物的比较
Similar Compounds
- (4-Chloro-pyrimidin-2-yl)-acetic acid methyl ester
- (4-Fluoro-pyrimidin-2-yl)-acetic acid methyl ester
- (4-Iodo-pyrimidin-2-yl)-acetic acid methyl ester
Uniqueness
(4-Bromo-pyrimidin-2-yl)-acetic acid methyl ester is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.
属性
分子式 |
C7H7BrN2O2 |
|---|---|
分子量 |
231.05 g/mol |
IUPAC 名称 |
methyl 2-(4-bromopyrimidin-2-yl)acetate |
InChI |
InChI=1S/C7H7BrN2O2/c1-12-7(11)4-6-9-3-2-5(8)10-6/h2-3H,4H2,1H3 |
InChI 键 |
RTKHSSVXSRMKRZ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CC1=NC=CC(=N1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



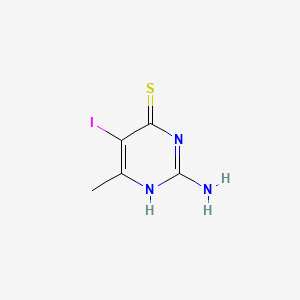
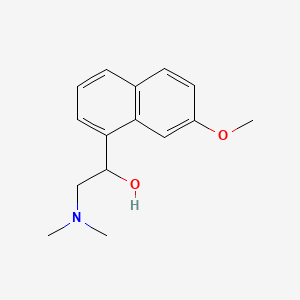

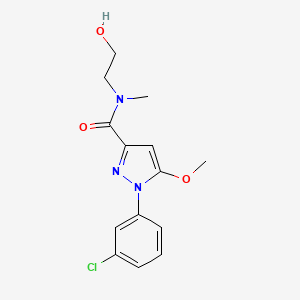

![4-(dimethylamino)-N-[(1S,2R)-2-hydroxycyclopentyl]benzamide](/img/structure/B13942718.png)
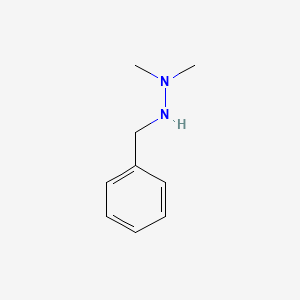
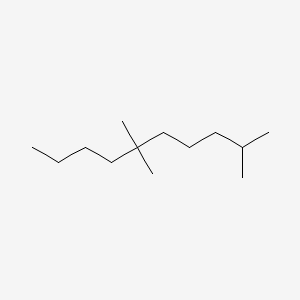
![4-[Amino(phenyl)methyl]-2-methylaniline](/img/structure/B13942738.png)

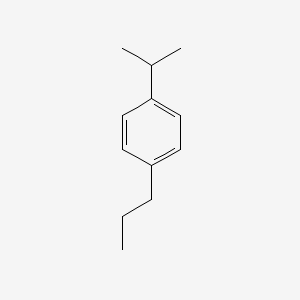
![2-[3-(3-Methyl-4-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13942766.png)
